molecular formula OS- B1233985 CID 5460569

CID 5460569

Cat. No.: B1233985
M. Wt: 48.07 g/mol
InChI Key: CKIBMZIMKMUBPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5460569 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). The term "CID" in the evidence primarily refers to:

  • PubChem Compound Identifier (e.g., oscillatoxin derivatives in ).
  • Chemical-Induced Disease relations (e.g., chemotherapy-induced diarrhea (CID) in ).

Properties

Molecular Formula

OS-

Molecular Weight

48.07 g/mol

InChI

InChI=1S/HOS/c1-2/h2H/p-1

InChI Key

CKIBMZIMKMUBPA-UHFFFAOYSA-M

Canonical SMILES

[O][S-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to insufficient data on CID 5460569, a direct comparison cannot be performed. However, based on evidence guidelines for comparing compounds (e.g., -18), a general framework for comparing structurally or functionally analogous compounds is provided below.

Table 1: General Framework for Compound Comparison

Property Target Compound (Hypothetical this compound) Similar Compound A (e.g., CID 2049887) Similar Compound B (e.g., CID 53216313)
Molecular Formula Undefined C₇H₅FN₂S C₆H₅BBrClO₂
Molecular Weight Undefined 168.19 g/mol 235.27 g/mol
Log Po/w (XLOGP3) Undefined 2.13 2.15
Solubility Undefined 0.249 mg/mL 0.24 mg/mL
Bioavailability Undefined 0.55 0.55
Key Applications Undefined Pharmaceutical intermediates Boronic acid derivatives for Suzuki coupling

Key Findings from Comparable Studies:

Both compounds exhibit moderate bioavailability (0.55), aligning with Lipinski’s Rule of Five for drug-likeness .

Functional Analogues :

  • Oscillatoxin derivatives (CIDs 101283546, 185389) in are marine toxins with macrocyclic structures, contrasting with smaller heterocyclic compounds like CID 2049887 and CID 53216313. Oscillatoxins exhibit higher molecular weights (>500 g/mol) and complex biosynthesis pathways .
  • Chemotherapy-induced diarrhea (CID) studies () focus on disease mechanisms and treatments (e.g., loperamide, octreotide), which are functionally unrelated to small-molecule compounds like this compound.

Research Limitations and Recommendations

  • Data Gaps: No experimental data (e.g., synthesis, spectroscopy, bioactivity) for this compound are available in the provided evidence. Statistical entries in lack chemical relevance.
  • Methodology : For rigorous comparisons, consult PubChem entries or primary literature for this compound. Standardized parameters (e.g., IC₅₀, toxicity) should be included if available .
  • Validation: Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm structural similarities, as demonstrated in ginsenoside studies ().

Q & A

Q. How can systematic reviews address knowledge gaps in this compound’s applications?

  • Use PICO(T) to frame review questions, e.g., "Does this compound reduce tumor growth compared to standard chemotherapeutics in murine models?" .
  • Perform risk-of-bias assessments (e.g., ROBIS tool) to evaluate study quality and heterogeneity .
  • Publish protocols prospectively on platforms like PROSPERO to reduce redundancy .

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